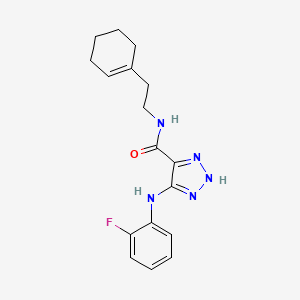

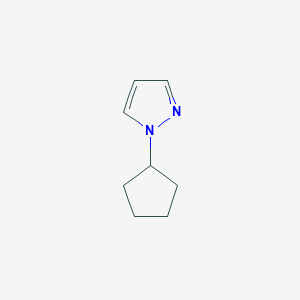

![molecular formula C23H25N5O4 B2834270 1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351658-15-5](/img/structure/B2834270.png)

1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The exact structure of the compound can be determined using two-dimensional homonuclear (1 H- 1 H COSY) and heteronuclear correlation analyses (1 H– 13 C HSQC and HMBC) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, after the Mizoroki–Heck reaction, a compound was subjected to a two-step reduction, obtaining a fully saturated analog, which was subject to fluorination with NFSI and NaH, followed by hydrolysis in 12 M HCl .Scientific Research Applications

Synthesis and Chemical Properties

One-pot Synthesis : A one-pot synthesis method for imidazo[1,2-a]pyridines, like the compound , was developed using benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides under mild Kornblum conditions. This method achieved excellent yields of the imidazo[1,2-a]pyridines (Adib, Sheikhi, & Rezaei, 2011).

Novel Synthesis Approaches : Novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, closely related to the compound, were synthesized. This involved a reaction between 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing the compound's versatility in synthesis (Goli-Garmroodi et al., 2015).

Corrosion Inhibition : Synthesized benzimidazole derivatives, similar to the compound , have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).

Biological and Pharmacological Research

Antiulcer Agents : Imidazo[1,2-a]pyridines, structurally similar to the compound, have been synthesized as potential antiulcer agents. Though they didn't show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antirhinovirus Activity : Imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents. Their synthesis involved a stereospecific process, showcasing their potential in developing antiviral drugs (Hamdouchi et al., 1999).

Synthesis of CGRP Receptor Antagonists : The compound's structure is found in over 1000 unique CGRP receptor antagonists. Efficient synthesis methods for this structure have been developed, indicating its significance in pharmacology (Leahy et al., 2012).

Material Science Applications

- Photophysical Investigation : Imidazo[1,5-a]pyridine derivatives, closely related to the compound, have been used as fluorescent probes in liposome models. These studies highlight the potential use of such compounds in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Mechanism of Action

properties

IUPAC Name |

1-[[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5.C2H2O4/c1-2-6-20-19(5-1)22-16-26(20)13-17-8-11-24(12-9-17)14-18-15-25-10-4-3-7-21(25)23-18;3-1(4)2(5)6/h1-7,10,15-17H,8-9,11-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGIWXZYIPERIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC4=CN5C=CC=CC5=N4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride](/img/structure/B2834192.png)

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![3-[4-Amino-3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2834197.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)

![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)